An In-depth Technical Guide to the Chemical Properties of (R)-3-Methoxy-2-methylpropan-1-ol
An In-depth Technical Guide to the Chemical Properties of (R)-3-Methoxy-2-methylpropan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-3-Methoxy-2-methylpropan-1-ol is a chiral alcohol of significant interest in the fields of organic synthesis and pharmaceutical development. Its stereospecific structure makes it a valuable chiral building block for the synthesis of complex molecules with defined stereochemistry, a critical aspect in the development of modern therapeutics.[1] This technical guide provides a comprehensive overview of the chemical and physical properties of (R)-3-Methoxy-2-methylpropan-1-ol, detailed experimental protocols for its synthesis and key reactions, and a summary of its spectroscopic data. The information is intended to serve as a foundational resource for researchers and professionals engaged in synthetic chemistry and drug discovery.
Chemical and Physical Properties
(R)-3-Methoxy-2-methylpropan-1-ol is a colorless liquid.[2] While its primary application lies in its utility as a chiral intermediate, a thorough understanding of its physicochemical properties is essential for its effective use in synthesis and process development. The key properties are summarized in the table below. It is important to note that some data corresponds to a CAS number (911855-78-2) that is different from the more commonly cited CAS number (51866-93-4) for the racemic mixture.
| Property | Value | Source |
| Molecular Formula | C₅H₁₂O₂ | --INVALID-LINK--[3] |
| Molecular Weight | 104.15 g/mol | --INVALID-LINK--[3] |
| CAS Number | 911855-78-2 | --INVALID-LINK--[2] |
| 51866-93-4 (racemic) | --INVALID-LINK--[3] | |
| Boiling Point | 162 °C | --INVALID-LINK--[2] |
| Density | 0.903 g/mL | --INVALID-LINK--[2] |
| Flash Point | 51 °C | --INVALID-LINK--[2] |
| XLogP3-AA | 0.2 | --INVALID-LINK--[3] |
| Topological Polar Surface Area | 29.5 Ų | --INVALID-LINK--[3] |
| Hydrogen Bond Donor Count | 1 | --INVALID-LINK--[3] |
| Hydrogen Bond Acceptor Count | 2 | --INVALID-LINK--[3] |
| Rotatable Bond Count | 3 | --INVALID-LINK--[4] |
| Solubility | Good solubility in both polar and nonpolar solvents. | --INVALID-LINK--[1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of (R)-3-Methoxy-2-methylpropan-1-ol. Below is a summary of expected and reported spectroscopic features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectral Data:
-
A doublet for the methyl protons (-CH₃) adjacent to the chiral center.
-
A multiplet for the methine proton (-CH) at the chiral center.
-
A singlet for the methoxy protons (-OCH₃).
-
A multiplet for the methylene protons (-CH₂OH).
-
A broad singlet for the hydroxyl proton (-OH).
Predicted ¹³C NMR Spectral Data:
-
Distinct signals for the five carbon atoms in the molecule, with chemical shifts influenced by their local electronic environments.
Infrared (IR) Spectroscopy
The IR spectrum of (R)-3-Methoxy-2-methylpropan-1-ol is characterized by absorptions corresponding to its functional groups.
| Wavenumber Range (cm⁻¹) | Functional Group | Vibration |
| 3550-3200 (broad) | O-H | Stretching |
| 3000-2850 | C-H | Stretching |
| 1150-1060 | C-O | Stretching (Ether and Alcohol) |
Source: General IR absorption ranges for alcohols and ethers.[1]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Predicted Mass Spectrometry Fragments:
| m/z | Proposed Fragment Ion |
| 104 | [M]⁺ (Molecular Ion) |
| 89 | [M - CH₃]⁺ |
| 73 | [M - OCH₃]⁺ |
| 45 | [CH₂OCH₃]⁺ |
Source: Predicted fragmentation based on common fragmentation patterns of alcohols and ethers.[1][6]
Experimental Protocols
Detailed experimental procedures are essential for the successful synthesis and transformation of (R)-3-Methoxy-2-methylpropan-1-ol.
Synthesis of (R)-3-Methoxy-2-methylpropan-1-ol
A common strategy for the enantioselective synthesis of (R)-3-Methoxy-2-methylpropan-1-ol involves the methylation of a chiral precursor.[1]
Objective: To synthesize (R)-3-Methoxy-2-methylpropan-1-ol from a suitable chiral starting material.
General Procedure (Conceptual): A detailed experimental protocol for the synthesis of (R)-3-Methoxy-2-methylpropan-1-ol is not readily available in the searched literature. However, a general approach would involve the selective methylation of the primary hydroxyl group of a commercially available chiral diol, such as (R)-2-methyl-1,3-propanediol, or the methoxymethylation of a chiral epoxide. The following is a hypothetical procedure based on standard organic chemistry techniques.
Materials:
-
(R)-2-methyl-1,3-propanediol
-
Sodium hydride (NaH)
-
Methyl iodide (CH₃I)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (CH₂Cl₂)
-
Silica gel for column chromatography
Procedure:
-
To a solution of (R)-2-methyl-1,3-propanediol in anhydrous THF at 0 °C under an inert atmosphere, add sodium hydride portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add methyl iodide dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford (R)-3-Methoxy-2-methylpropan-1-ol.
Oxidation to (R)-3-Methoxy-2-methylpropanal
The primary alcohol functional group of (R)-3-Methoxy-2-methylpropan-1-ol can be oxidized to the corresponding aldehyde, a valuable synthetic intermediate.[1] A mild oxidizing agent such as pyridinium chlorochromate (PCC) is suitable for this transformation to avoid over-oxidation to the carboxylic acid.[7][8][9][10]
Objective: To oxidize (R)-3-Methoxy-2-methylpropan-1-ol to (R)-3-Methoxy-2-methylpropanal using PCC.
Materials:
-
(R)-3-Methoxy-2-methylpropan-1-ol
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Celite® or silica gel
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of PCC and Celite® in anhydrous dichloromethane, add a solution of (R)-3-Methoxy-2-methylpropan-1-ol in anhydrous dichloromethane dropwise at room temperature.[7]
-
Stir the reaction mixture vigorously for 2-4 hours. The reaction progress can be monitored by TLC.[7]
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Wash the filter cake with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure to yield the crude (R)-3-Methoxy-2-methylpropanal.
-
Further purification can be achieved by distillation or column chromatography if necessary.
Role in Drug Discovery and Development
(R)-3-Methoxy-2-methylpropan-1-ol serves as a crucial chiral building block in the synthesis of pharmaceuticals.[1] The stereocenter in this molecule allows for the construction of enantiomerically pure drug candidates, which is often critical for therapeutic efficacy and safety.
Chiral Building Block Workflow in Drug Discovery
The following diagram illustrates a typical workflow where a chiral building block like (R)-3-Methoxy-2-methylpropan-1-ol is utilized in the early stages of drug discovery.
Caption: Workflow for utilizing a chiral building block in drug discovery.
Synthetic Logic and Applications
The bifunctional nature of (R)-3-Methoxy-2-methylpropan-1-ol, possessing both a primary alcohol and an ether linkage, allows for a variety of chemical transformations. The alcohol can be converted into other functional groups such as aldehydes, carboxylic acids, esters, and halides, while the ether linkage is generally stable under many reaction conditions. This versatility makes it an attractive starting material for the synthesis of complex molecular architectures.
The following diagram illustrates the logical relationships of key transformations starting from (R)-3-Methoxy-2-methylpropan-1-ol.
References
- 1. 3-Methoxy-2-methylpropan-1-ol | 51866-93-4 | Benchchem [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. 3-Methoxy-2-methylpropan-1-ol | C5H12O2 | CID 18624857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. 51866-93-4|3-Methoxy-2-methylpropan-1-ol|BLD Pharm [bldpharm.com]
- 6. PubChemLite - 3-methoxy-2-methylpropan-1-ol (C5H12O2) [pubchemlite.lcsb.uni.lu]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
